BenchChemオンラインストアへようこそ!

Voriconazole-13C3,d3

LC-MS/MS Therapeutic Drug Monitoring Method Validation

Voriconazole-13C3,d3 is the definitive M+4 stable isotope-labeled internal standard for LC-MS/MS quantitation of voriconazole. Its dual ¹³C/²H design delivers a robust +4.01 Da mass shift, completely eliminating isotopic cross-talk and matrix interference that compromise single-labeled (e.g., voriconazole-d3) or analog IS methods. This gold-standard IS is essential for clinical TDM across the 1.0–5.5 µg/mL therapeutic range, regulatory PK/bioequivalence studies (FDA/EMA), CYP2C19/3A4 DDI investigations, and multiplexed azole antifungal panels. Procure this high-purity IS to ensure method accuracy, precision, and full regulatory compliance.

Molecular Formula C16H14F3N5O
Molecular Weight 353.32 g/mol
Cat. No. B15294609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoriconazole-13C3,d3
Molecular FormulaC16H14F3N5O
Molecular Weight353.32 g/mol
Structural Identifiers
SMILESCC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O
InChIInChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1+1D3
InChIKeyBCEHBSKCWLPMDN-FMXFOZHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Voriconazole-13C3,d3: A Dual-Labeled Stable Isotope Internal Standard for High-Fidelity Antifungal Quantitation


Voriconazole-13C3,d3 (CAS 1261395-15-6) is a stable isotope-labeled analog of the triazole antifungal voriconazole, specifically engineered as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . It incorporates three carbon-13 (¹³C) atoms and three deuterium (²H, or d3) atoms, yielding a molecular formula of C₁₅¹³CH₁₁D₃F₃N₅O and a molecular weight of 353.32 g/mol, a +4.01 Da mass shift from the unlabeled parent drug (C₁₆H₁₄F₃N₅O, 349.31 g/mol) [1]. This compound is designed for research use only, serving as a critical tool in therapeutic drug monitoring (TDM), pharmacokinetic studies, and drug metabolism investigations where precise and accurate quantitation of voriconazole in complex biological matrices is paramount .

Analytical Fidelity Demands Voriconazole-13C3,d3: Why Structural Analogs and Single-Labeled IS Fall Short


In quantitative LC-MS/MS bioanalysis, the choice of internal standard directly impacts data accuracy, precision, and regulatory compliance [1]. Generic substitution with a structural analog (e.g., fluconazole) introduces differential extraction efficiency and ionization behavior, leading to matrix effect variability that can exceed acceptable limits [2]. Even single-labeled deuterated analogs like voriconazole-d3, while superior to analogs, can be susceptible to isotopic interference in certain complex matrices [3]. Voriconazole-13C3,d3 mitigates these risks through its dual ¹³C/²H labeling, which ensures a robust minimum mass shift of M+4 from the native analyte, effectively eliminating cross-talk and enhancing signal specificity, a critical requirement for high-sensitivity therapeutic drug monitoring and regulatory-grade method validation [3].

Voriconazole-13C3,d3: Quantified Differentiation for Analytical Method Selection


Mass Spectrometric Resolution: M+4 Mass Shift Guarantees Baseline Separation from Native Analyte

Voriconazole-13C3,d3 provides a guaranteed minimum mass difference of +4.01 Da (M+4) relative to the unlabeled voriconazole parent ion, a specification explicitly chosen to eliminate isotopic interference and ensure unequivocal signal separation in multiple reaction monitoring (MRM) assays [1]. This contrasts with single deuterium-labeled analogs like voriconazole-d3 (M+3), which, while generally effective, can present a higher risk of cross-talk in matrices with high endogenous background [1].

LC-MS/MS Therapeutic Drug Monitoring Method Validation

Isotopic Purity: Minimum 99% ¹³C and 98% ²H Enrichment for Quantitation Accuracy

Commercial specifications for Voriconazole-13C3,d3 from a primary manufacturer certify a minimum isotopic enrichment of 99% for ¹³C and 98% for ²H, ensuring the internal standard's response is not confounded by unlabeled material [1]. This high level of enrichment is essential for maintaining the accuracy of the isotope dilution method, as any significant carryover of unlabeled analog directly compromises the measured analyte-to-IS ratio, particularly at low therapeutic concentrations.

Isotope Dilution Mass Spectrometry Reference Materials Analytical Quality Control

Matrix Effect Mitigation: Enabling Precise Quantification in Complex Biological Samples

The use of a stable isotope-labeled internal standard (SIL-IS) like voriconazole-13C3,d3 is the established best practice for compensating for variable matrix effects (ion suppression/enhancement) inherent in electrospray ionization LC-MS/MS [1]. In contrast, methods relying on structural analog internal standards (e.g., fluconazole) have demonstrated higher relative matrix effect variability and less precise quantitation [2]. A validated ID-LC-MS/MS candidate reference measurement procedure utilizing an isotope-labeled voriconazole IS confirmed the absence of matrix-derived interferences and achieved high accuracy with a mean bias ranging from -0.7% to 2.7% [3].

Matrix Effects Bioanalysis LC-MS/MS Method Development

Analytical Precision: Intra- and Inter-Assay CV <5% at LLOQ in Validated Methods

Methods utilizing deuterated voriconazole internal standards, which are directly comparable in performance to voriconazole-13C3,d3, demonstrate high precision [1]. For instance, a validated LC-MS/MS assay for serum voriconazole using a D3-voriconazole IS reported intra- and inter-assay imprecision (%CV) of <5% at the limit of quantitation (0.1 µg/mL) and <4% throughout the remainder of the linear range (up to 10.0 µg/mL) [1]. This level of precision is essential for reliable therapeutic drug monitoring, where inter-individual variability necessitates tight analytical control.

Method Validation Precision Quantitative Analysis

High-Value Application Scenarios for Voriconazole-13C3,d3


Therapeutic Drug Monitoring (TDM) of Voriconazole in Clinical Laboratories

Clinical labs performing routine TDM for voriconazole to guide dosing in patients with invasive fungal infections require the highest analytical accuracy and precision. Voriconazole-13C3,d3 serves as the gold-standard internal standard in LC-MS/MS assays, enabling precise quantitation across the therapeutic range (1.0–5.5 µg/mL) and helping to minimize the risk of concentration-dependent toxicity or sub-therapeutic dosing. Its use is validated in reference measurement procedures, ensuring traceability and reliability of patient results [1].

Pharmacokinetic (PK) and Bioequivalence Studies

In drug development and regulatory bioanalysis, accurately defining the plasma concentration-time profile of voriconazole is essential. The high isotopic purity and M+4 mass shift of voriconazole-13C3,d3 minimize analytical interference, which is a prerequisite for generating robust PK parameters (e.g., Cmax, AUC) and demonstrating bioequivalence. This compound supports the rigorous validation standards (e.g., FDA, EMA) required for new drug applications and generic drug approvals [2].

Drug-Drug Interaction (DDI) and Metabolic Stability Assays

Voriconazole is both a substrate and a potent inhibitor of CYP2C19, as well as an inhibitor of CYP3A4, making DDI studies critically important. Voriconazole-13C3,d3 is used as an internal standard in in vitro metabolism assays (e.g., human liver microsomes, hepatocytes) to accurately quantify the depletion of the parent drug. This enables precise determination of intrinsic clearance and inhibition constants (Ki), data essential for predicting clinical DDI liability and informing co-medication guidelines [3].

Development and Validation of Multiplexed Antifungal Panels

Advanced LC-MS/MS methods are increasingly designed for the simultaneous quantitation of multiple azole antifungals (e.g., posaconazole, itraconazole, isavuconazole) from a single sample. Voriconazole-13C3,d3 is a key component in these multiplexed assays, where its specific and interference-free signal is essential for maintaining the accuracy and precision of the voriconazole channel within a complex analytical method [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voriconazole-13C3,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.